[4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid
Overview
Description
[4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid: is an organic compound with the molecular formula C17H18O3 and a molecular weight of 270.33 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid typically involves the reaction of 4-(1-methyl-1-phenylethyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid can undergo oxidation reactions, typically forming carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Typical reagents include alkyl halides and strong bases like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxyacetic acids.
Scientific Research Applications
Chemistry: In chemistry, [4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and kinetics .
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical tool .
Medicine: While not widely used in clinical settings, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects .
Industry: In industrial applications, the compound is used in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of [4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Phenoxyacetic acid: A simpler analog with similar chemical properties but lacking the 1-methyl-1-phenylethyl group.
4-(1-Methyl-1-phenylethyl)phenol: A precursor in the synthesis of [4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid.
Uniqueness: The presence of the 1-methyl-1-phenylethyl group in this compound imparts unique steric and electronic properties, making it distinct from simpler analogs. This structural feature can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-17(2,13-6-4-3-5-7-13)14-8-10-15(11-9-14)20-12-16(18)19/h3-11H,12H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCJMUZSWRNFNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50991015 | |
Record name | [4-(2-Phenylpropan-2-yl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50991015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70757-61-8 | |
Record name | [4-(2-Phenylpropan-2-yl)phenoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50991015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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